3-Thiophen-3-yl acrylonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5NS |
|---|---|
Molecular Weight |
135.19 g/mol |
IUPAC Name |
3-thiophen-3-ylprop-2-enenitrile |
InChI |
InChI=1S/C7H5NS/c8-4-1-2-7-3-5-9-6-7/h1-3,5-6H |
InChI Key |
CBHZBVLWQJCTQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C=CC#N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Thiophen 3 Yl Acrylonitrile and Its Derivatives
Knoevenagel Condensation Approaches
The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound, in this case, a substituted acetonitrile (B52724), with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst. wikipedia.org This reaction is a cornerstone in the synthesis of a wide array of functionalized alkenes, including 3-thiophen-3-yl acrylonitrile (B1666552) derivatives. researchgate.nete-bookshelf.de
The choice of base is critical in promoting the Knoevenagel condensation and can significantly influence reaction rates and yields. Weak bases are generally preferred to avoid self-condensation of the aldehyde or ketone reactants. wikipedia.org
Piperidine (B6355638) : This secondary amine is a classic and effective catalyst for the Knoevenagel condensation. semanticscholar.orgresearchgate.netjk-sci.com Its catalytic role involves the formation of an iminium ion from the aldehyde, which is more electrophilic than the original carbonyl group, and facilitating the deprotonation of the active methylene compound. semanticscholar.org
Sodium Methoxide : As a stronger base, sodium methoxide can also be employed to catalyze the condensation. google.comiitr.ac.in It effectively deprotonates the active methylene compound to generate a nucleophilic carbanion that attacks the carbonyl carbon.
Potassium Carbonate : This inorganic base offers a milder and often more environmentally benign alternative to alkoxides. nih.gov It is capable of promoting the deprotonation of the active methylene compound, driving the condensation forward.
Table 1: Comparison of Base Catalysts in Knoevenagel Condensation
| Catalyst | Type | Strength | Typical Reaction Conditions |
| Piperidine | Secondary Amine | Weak Base | Often used in refluxing ethanol (B145695) or methanol |
| Sodium Methoxide | Alkoxide | Strong Base | Typically used in alcoholic solvents at room temperature or with heating |
| Potassium Carbonate | Inorganic Salt | Weak Base | Often used in polar aprotic solvents like DMF or DMSO, sometimes with heating |
The judicious selection of precursors is fundamental to the successful synthesis of the target 3-thiophen-3-yl acrylonitrile derivatives.
Thiophene-3-acetonitrile : This is a key precursor, providing the active methylene group required for the condensation. nih.gov Its synthesis can be achieved through various routes, including the reaction of 3-thienylacetonitrile with a cyanide source. google.com
Aldehydes : A diverse range of aldehydes can be reacted with thiophene-3-acetonitrile to generate a library of derivatives.
Indole-3-carboxaldehyde : Condensation with this aldehyde leads to the formation of (Z)-3-(1-methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile, a compound that has been synthesized and characterized. nih.govresearchgate.net
Benzo[b]thiophene Carbaldehydes : These aldehydes can be used to introduce the benzo[b]thiophene moiety into the final product structure. nih.gov
The optimization of reactant ratios is crucial to maximize the yield of the desired product and minimize the formation of byproducts.
In a move towards more sustainable and environmentally friendly synthetic methods, solvent-free Knoevenagel condensations have been explored. bhu.ac.in These reactions are often carried out by grinding the reactants together, sometimes with a solid catalyst, or by heating the neat reaction mixture. This approach minimizes waste and can lead to shorter reaction times and simpler purification procedures.
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including the Knoevenagel condensation. bhu.ac.in Microwave-assisted synthesis offers several advantages over conventional heating methods, such as:
Rapid reaction rates : Reactions can often be completed in minutes rather than hours.
Higher yields : Improved energy transfer often leads to better conversion rates.
Enhanced purity : Reduced reaction times can minimize the formation of side products.
These benefits make microwave-assisted protocols an attractive option for the efficient synthesis of this compound and its derivatives.
In the synthesis of this compound derivatives, controlling the regioselectivity and stereochemistry of the newly formed double bond is of paramount importance.
Regioselectivity : When unsymmetrical thiophene (B33073) precursors are used, the position of the acrylonitrile substituent on the thiophene ring is a key consideration. The inherent reactivity of the different positions on the thiophene ring, as well as the directing effects of existing substituents, will determine the regiochemical outcome.
Stereochemical Outcome : The Knoevenagel condensation can potentially yield both (E) and (Z) isomers. However, studies have shown that the reaction often proceeds with a high degree of stereoselectivity, predominantly forming the more thermodynamically stable isomer. In the case of (Z)-3-(1-methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile, the Z configuration is reported to be the major product. nih.gov The stereochemical outcome is influenced by the reaction conditions, including the choice of catalyst and solvent, with the elimination step being crucial in determining the final stereochemistry. rsc.org
Palladium-Catalyzed Alkenylation Routes
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, provide a powerful alternative for the synthesis of vinylthiophenes. liverpool.ac.uknih.gov This methodology involves the coupling of a thiophene derivative with an alkene in the presence of a palladium catalyst and a base.
The direct C-H alkenylation of thiophenes represents a particularly atom-economical approach, avoiding the need for pre-functionalized thiophene starting materials. acs.orgnih.govacs.org This reaction typically proceeds with high regioselectivity, offering a predictable way to introduce the acrylonitrile moiety at a specific position on the thiophene ring. acs.orgnih.gov While the Heck reaction is a viable route, the Knoevenagel condensation remains a more commonly employed method for the synthesis of this compound and its derivatives due to its operational simplicity and the ready availability of the starting materials.
α-Alkenylation of Arylacetonitriles with Vinyl Halides/Triflates
A highly efficient method for the synthesis of aryl acrylonitriles, including thiophene-containing variants, is the palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides or triflates. nih.govnih.gov This protocol provides direct access to a diverse range of substituted and functionalized aryl acrylonitriles. The reaction involves the coupling of an arylacetonitrile, which possesses a weakly acidic α-proton, with a vinyl partner. nih.gov
The scope of this reaction is broad, accommodating various arylacetonitriles with both electron-donating and electron-withdrawing substituents. nih.govresearchgate.net Notably, medicinally relevant heterocyclic acetonitriles, such as 2-(Thiophen-2-yl)acetonitrile, are suitable substrates for this transformation, yielding the desired acrylonitrile products. nih.govfrontiersin.org For instance, the reaction of 2-(Thiophen-2-yl)acetonitrile with bromomethylenecyclohexane successfully yields the corresponding aryl acrylonitrile product. nih.gov The versatility of this method is further demonstrated by its applicability to a gram-scale synthesis, highlighting its potential for larger-scale production. researchgate.net
Below is a table illustrating the scope of the α-alkenylation reaction with various arylacetonitriles.
Table 1: Scope of α-Alkenylation with Various Arylacetonitriles
| Arylacetonitrile | Substituent | Product Yield (%) |
|---|---|---|
| Phenylacetonitrile | 4-Me | 84 |
| Phenylacetonitrile | 2-Me | 81 |
| Phenylacetonitrile | 4-OMe | 67 |
| Phenylacetonitrile | 4-F | 83 |
| Phenylacetonitrile | 4-Cl | 95 |
| 2-Naphthyl acetonitrile | - | 67 |
| 2-(1-Methyl-1H-indol-3-yl)acetonitrile | - | 93 |
Catalyst System Design and Optimization (e.g., Palladium/NIXANTPHOS)
The success of the α-alkenylation reaction hinges on the design of the catalyst system. A Palladium/NIXANTPHOS-based system has been identified as particularly effective for this transformation. nih.govnih.gov NIXANTPHOS is a deprotonatable chelating aryldiphosphine ligand that, when combined with a palladium source, forms a highly active catalyst. acs.orgnih.gov This catalyst system has demonstrated superior performance compared to other mono- and bidentate ligands, especially in cross-coupling reactions involving challenging substrates like unactivated aryl chlorides, even at room temperature. acs.orgresearchgate.netsemanticscholar.org
The proposed mechanism involves the deprotonation of the arylacetonitrile by a base, such as NaOtBu, to form a benzyl anion. frontiersin.org Concurrently, the Pd(0) catalyst undergoes oxidative addition with the vinyl bromide. The resulting vinyl palladium intermediate coordinates with the benzyl anion, followed by reductive elimination to furnish the acrylonitrile product and regenerate the Pd(0) catalyst. frontiersin.org
Optimization studies have been crucial in maximizing the efficiency of this reaction. Key parameters investigated include the choice of ligand, base, and solvent, as well as the catalyst loading. NIXANTPHOS was found to be the superior ligand, and NaOtBu was the optimal base. researchgate.net
Table 2: Optimization of the Pd/NIXANTPHOS Catalyst System
| Entry | Pd Source | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | NIXANTPHOS | LiN(SiMe₃)₂ | Toluene | 65 |
| 2 | Pd(OAc)₂ | NIXANTPHOS | NaN(SiMe₃)₂ | Toluene | 53 |
| 3 | Pd(OAc)₂ | NIXANTPHOS | KN(SiMe₃)₂ | Toluene | 55 |
| 4 | Pd(OAc)₂ | NIXANTPHOS | NaOtBu | Toluene | 75 |
| 5 | Pd(OAc)₂ | XANTPHOS | NaOtBu | Toluene | 25 |
| 6 | Pd₂(dba)₃ | NIXANTPHOS | NaOtBu | Toluene | 73 |
Alternative Synthetic Pathways
Cyclization Reactions Involving Thiophene Derivatives
Cyclization reactions represent another important strategy for constructing complex molecules containing the thiophene nucleus. While not always a direct route to this compound itself, these reactions utilize thiophene-containing acrylonitriles as key building blocks. One prominent example is the 1,3-dipolar cycloaddition reaction. acs.orgnih.gov
In this approach, an azomethine ylide, generated in situ from isatin and an amino acid like N-methylglycine, reacts with a dipolarophile such as (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile. acs.orgnih.gov This one-pot, three-component reaction proceeds with high regioselectivity to afford novel and complex spiro[indoline-3,2′-pyrrolidine] heterocyclic hybrids that incorporate the acrylonitrile and thiophene-related (benzothiazole) moieties. acs.org Such cascade reactions are valuable for building molecular complexity and accessing unique chemical scaffolds in a single step. rsc.org
Other Condensation and Coupling Mechanisms
Classic condensation reactions provide reliable and straightforward routes to thiophenyl acrylonitrile derivatives. The Knoevenagel condensation is a widely used method where an active methylene compound, such as a thiophene-acetonitrile, reacts with an aldehyde or ketone. thieme-connect.decbijournal.com
For example, (Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile can be synthesized through the base-catalyzed condensation of 1-methylindole-3-carboxaldehyde with thiophene-3-acetonitrile. nih.gov Similarly, derivatives like 3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile are prepared by reacting benzo[b]thiophene-2-carbaldehyde with the corresponding substituted phenylacetonitrile in the presence of a base like potassium hydroxide. nih.gov These methods are effective for creating a C=C double bond and introducing diverse substituents. cbijournal.com
Another powerful C-C bond-forming strategy is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling can be used to link a thiophene-boronic acid derivative with a suitable acrylonitrile partner, or vice-versa, to construct complex conjugated systems. thieme-connect.demdpi.com
Table 3: Examples of Condensation Reactions
| Aldehyde | Acetonitrile | Product |
|---|---|---|
| 1-methylindole-3-carboxaldehyde | Thiophene-3-acetonitrile | (Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile |
Reaction Condition Parameterization and Process Monitoring
Temperature and Time Optimization
The optimization of reaction parameters like temperature and time is critical for maximizing product yield and minimizing side reactions in the synthesis of acrylonitriles. mdpi.comresearchgate.net In the context of the palladium-catalyzed α-alkenylation, systematic studies are performed to find the ideal balance. For the Pd/NIXANTPHOS system, reactions are typically conducted at elevated temperatures, with 80 °C being identified as optimal in several studies. researchgate.net
In-situ Reaction Progress Monitoring (e.g., Thin-Layer Chromatography)
In-situ monitoring of chemical reactions is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product is obtained with minimal side-product formation. Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective technique for qualitatively monitoring the progress of a reaction. scientificlabs.co.uk For the synthesis of this compound, which could be achieved through methods like a base-catalyzed condensation of 3-thiophenecarboxaldehyde with acetonitrile, TLC can be effectively employed.
To monitor the reaction, a small aliquot of the reaction mixture is periodically sampled and spotted onto a TLC plate, typically silica gel. scientificlabs.co.uk Alongside the reaction mixture, spots of the starting materials (e.g., 3-thiophenecarboxaldehyde and the nitrile source) are also applied as references. The plate is then developed in a suitable solvent system, which is chosen based on the polarity of the reactants and the product. For instance, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is often used.
As the reaction progresses, the spot corresponding to the starting materials will diminish in intensity, while a new spot corresponding to the more conjugated and often less polar product, this compound, will appear and intensify. The relative positions of the spots, represented by their retention factor (Rf) values, allow for the identification of reactants and products. The reaction is considered complete when the spot of the limiting reactant is no longer visible on the TLC plate.
Table 1: Illustrative TLC Monitoring of this compound Synthesis
| Time Point | Starting Material 1 (Rf1) | Starting Material 2 (Rf2) | Product (Rf3) | Observations |
| t = 0 min | +++ | +++ | - | Strong spots for both starting materials, no product spot. |
| t = 30 min | ++ | ++ | + | Fainter starting material spots, new product spot appears. |
| t = 60 min | + | + | ++ | Starting material spots continue to fade, product spot intensifies. |
| t = 90 min | - | - | +++ | Starting material spots have disappeared, indicating reaction completion. |
Note: The number of '+' symbols indicates the relative intensity of the spot on the TLC plate. Rf values are dependent on the specific TLC plate and solvent system used.
For more complex reaction mixtures or for quantitative analysis, other in-situ monitoring techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed. researchgate.netosha.gov
Scalability Considerations for Synthesis
Scaling up the synthesis of this compound from a laboratory scale to an industrial scale presents several challenges and considerations to ensure safety, efficiency, and cost-effectiveness. The choice of synthetic route is a primary factor. For large-scale production of thiophenes, vapor-phase cyclization methods are often preferred. rsc.org However, for a substituted acrylonitrile like this, a robust condensation reaction would be more likely.
Key Scalability Considerations:
Reaction Conditions: The temperature, pressure, and mixing must be carefully controlled and optimized for a larger reactor volume to ensure consistent product quality and yield. Exothermic reactions, such as some condensation reactions, require efficient heat dissipation to prevent runaway reactions.
Reagent Addition: The rate of addition of reagents can significantly impact the reaction profile and impurity formation. In a large-scale batch process, slow and controlled addition of one reactant to another is often necessary.
Solvent Selection: The choice of solvent is critical. An ideal solvent for industrial scale should be low-cost, non-toxic, have a high flash point, and be easily recoverable. Green chemistry principles encourage the use of more environmentally benign solvents. rsc.org
Work-up and Purification: The isolation and purification of the final product must be scalable. Methods like distillation or recrystallization are generally more amenable to large-scale production than column chromatography.
Process Safety: A thorough hazard analysis should be conducted to identify and mitigate potential risks associated with the reagents, intermediates, and final product, especially considering the flammability and reactivity of acrylonitrile derivatives. ineos.com
Table 2: Comparison of Synthetic Parameters for Lab vs. Industrial Scale
| Parameter | Laboratory Scale (grams) | Industrial Scale (kilograms to tons) | Key Considerations for Scale-up |
| Reaction Vessel | Glass flask | Jacketed steel reactor | Material compatibility, heat transfer, and mixing efficiency. |
| Heating/Cooling | Heating mantle, ice bath | Steam/cooling fluid in jacket | Precise temperature control and efficient heat removal for exothermic reactions. |
| Reagent Addition | Pipette, dropping funnel | Metering pumps | Controlled addition rate to manage reaction kinetics and exotherms. |
| Purification | Column chromatography | Distillation, recrystallization | Efficiency, solvent usage, and throughput. |
| Process Control | Manual monitoring (e.g., TLC) | Automated sensors and control systems | Real-time monitoring of temperature, pressure, and pH for safety and consistency. |
The successful scale-up of this compound synthesis requires a multidisciplinary approach involving chemists and chemical engineers to address these challenges effectively.
Structural Elucidation and Stereochemical Analysis of 3 Thiophen 3 Yl Acrylonitrile Analogues
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as a definitive method for the unambiguous determination of the relative and absolute configuration of stereogenic centers in molecules. springernature.com For analogues of 3-thiophen-3-yl acrylonitrile (B1666552), this technique has been pivotal in elucidating key structural features.
The geometry of the olefinic double bond in acrylonitrile derivatives significantly influences their properties. X-ray diffraction studies have consistently confirmed the configuration of various 3-thiophen-3-yl acrylonitrile analogues. For instance, the Z-configuration of the olefinic bond has been established in several related compounds, such as (Z)-3-(1H-Indol-3-yl)-2-(3-thienyl)acrylonitrile and (Z)-3-[1-(4-tert-butylbenzyl)-1H-indol-3-yl]-2-(3-thienyl)acrylonitrile. nih.gov Similarly, (Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile was also found to adopt a Z configuration. nih.gov In contrast, studies on other analogues like 3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile and (E)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile have revealed both Z and E geometries, respectively. nih.govscispace.com
| Compound | Formula | Crystal System | Space Group | Olefinic Configuration | Reference |
|---|---|---|---|---|---|
| (Z)-3-(1H-Indol-3-yl)-2-(3-thienyl)acrylonitrile | C15H10N2S | Monoclinic | P2(1)/c | Z | nih.gov |
| (Z)-3-[1-(4-tert-butylbenzyl)-1H-indol-3-yl]-2-(3-thienyl)acrylonitrile | C26H24N2S | Monoclinic | C2/c | Z | nih.gov |
| (Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile | C16H12N2S | Not Specified | Not Specified | Z | nih.gov |
| (Z)-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | C20H17NO3S | Not Specified | Not Specified | Z | nih.govscispace.com |
| (E)-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | C19H15NO2S | Not Specified | Not Specified | E | nih.govscispace.com |
A notable characteristic observed in the crystal structures of some thiophene-containing compounds is the phenomenon of thienyl-ring flip disorder. This occurs when the thiophene (B33073) ring can occupy two different orientations within the crystal lattice. This has been observed in the crystal structure of (Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile. nih.gov A slight thienyl ring-flip disorder of approximately 5.6% was also modeled for (Z)-3-(1H-Indol-3-yl)-2-(3-thienyl)acrylonitrile. nih.gov This disorder is a common feature among thiophene-3-carbonyl derivatives as well. mdpi.com
The packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. In analogues of this compound, hydrogen bonds and other non-covalent interactions play a crucial role in stabilizing the crystal structure. For example, in the crystal structure of (E)-3-(4-bromo-5-methylthiophen-2-yl)-acrylonitrile, molecules are linked by intermolecular C—H⋯N interactions, forming ribbons. nih.gov In the case of (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, the crystal structure is primarily stabilized by intermolecular C—H⋯N and C—H⋯Cl hydrogen bonds, as well as C—H⋯π interactions. nih.gov The analysis of terthiophene derivatives also highlights the importance of weak hydrogen bonds, such as O–H···N and C–H···N, in directing their supramolecular self-assembly. mdpi.com
| Compound | Interaction Type | Description | Reference |
|---|---|---|---|
| (E)-3-(4-bromo-5-methylthiophen-2-yl)-acrylonitrile | C—H⋯N | Links molecules to form ribbons parallel to the b-axis. | nih.gov |
| (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile | C—H⋯N, C—H⋯Cl, C—H⋯π | These interactions are the main contributors to the crystal packing. | nih.gov |
| Terthiophene derivatives | O–H···N, C–H···N, C–H···π | Directs the formation of cyclic arrangements and supramolecular assemblies. | mdpi.com |
E/Z Isomerization Studies
The interconversion between E and Z isomers, known as E/Z isomerization, is a fundamental process in molecules containing a double bond. This can often be induced by external stimuli such as light.
Photoisomerization is a process where light energy is used to induce a change in the geometry of a molecule. wikipedia.org While specific studies on the photoisomerization of this compound under UV light are not extensively detailed in the available literature, the general principles of photochemical isomerization of acrylonitrile and its derivatives provide insight into this process. The mechanism often involves the promotion of the molecule to an excited singlet state upon absorption of UV light. nih.gov This excited state can then decay back to the ground state through a conical intersection, allowing for rotation around the carbon-carbon double bond and leading to isomerization. nih.gov For activated olefins, visible light in the presence of a photocatalyst can also promote E to Z isomerization. mdpi.com This process is of significant interest for the development of molecular switches and other light-responsive materials. nih.gov
Mechanistic Pathways of Z to E Isomer Conversion
The interconversion between Z (Zusammen) and E (Entgegen) isomers of this compound analogues can proceed through two primary mechanistic pathways: thermal isomerization and photochemical isomerization. Both pathways involve the temporary disruption of the pi-bond of the C=C double bond to allow for rotation and subsequent reformation of the bond in the opposite configuration.
Thermal Isomerization:
In the absence of light, the conversion from the generally less stable Z-isomer to the more stable E-isomer can be induced by heat. The mechanism involves the molecule reaching a transition state with a higher energy level. In this transition state, the C=C double bond is significantly weakened, allowing for rotation around the carbon-carbon single bond axis. Upon cooling or returning to a lower energy state, the bond reforms, and due to thermodynamic favorability, the E-isomer is typically the major product. The rate of thermal isomerization is dependent on the activation energy barrier between the Z and E isomers.
The process can be visualized as movement along the ground-state potential energy surface. The input of thermal energy allows the molecule to overcome the rotational energy barrier of the double bond. The transition state is often described as having a diradical character, where the pi-bond is effectively broken, and the p-orbitals on the adjacent carbons are orthogonal to each other.
Photochemical Isomerization:
Photochemical isomerization is initiated by the absorption of a photon of appropriate wavelength. This absorption excites the molecule from its electronic ground state (S₀) to an excited singlet state (S₁). In the excited state, the electronic configuration of the C=C double bond is altered, significantly lowering the rotational energy barrier. This allows for rapid rotation around the central carbon-carbon bond.
Computational studies on related acrylonitrile and thiophene systems suggest that the molecule then decays from the excited state back to the ground state potential energy surface through a "conical intersection". nih.govnih.govrsc.org A conical intersection is a point where the potential energy surfaces of two electronic states (in this case, S₁ and S₀) intersect, providing a very efficient pathway for non-radiative relaxation. Upon returning to the ground state, the molecule can exist as either the Z or E isomer. The ratio of the isomers formed depends on the dynamics of the molecule on the excited state surface and the topology of the conical intersection. nih.govnih.govrsc.org
The general photochemical isomerization pathway can be summarized as follows:
Z-isomer (S₀) + hν → Z-isomer (S₁) → Twisted Excited Intermediate → Conical Intersection → E-isomer (S₀) + Z-isomer (S₀)
This process can be utilized to enrich a mixture in the thermodynamically less stable Z-isomer, as the photoexcitation and subsequent decay can populate both isomeric states, often leading to a photostationary state with a different isomer ratio than the thermal equilibrium.
Influence of Electronic and Steric Factors on Isomerization Equilibrium
The equilibrium between the Z and E isomers of this compound analogues is governed by a delicate interplay of electronic and steric factors. These factors influence the relative thermodynamic stabilities of the isomers and the energy barrier for their interconversion.
Electronic Factors:
Electronic effects primarily relate to the distribution of electron density within the molecule, which can affect bond strengths and non-covalent interactions.
Nature of Substituents: The presence of electron-donating or electron-withdrawing groups on the thiophene ring or the acrylonitrile moiety can influence the electronic character of the C=C double bond. Electron-withdrawing groups can decrease the electron density in the pi-bond, potentially lowering the energy barrier for rotation. Conversely, electron-donating groups may increase the double bond character, raising the rotational barrier.
Aromaticity of the Thiophene Ring: The thiophene ring itself is an electron-rich aromatic system. The conjugation of the acrylonitrile side chain with the thiophene ring plays a crucial role in the electronic structure of the molecule. Any substituent on the thiophene ring that alters its aromaticity or electron-donating/withdrawing character will, in turn, affect the isomerization equilibrium.
Intramolecular Hydrogen Bonding: Although not prominent in the parent this compound, analogues with appropriate substituents (e.g., a hydroxyl or amino group in a suitable position) could exhibit intramolecular hydrogen bonding. Such interactions can significantly stabilize one isomer over the other. For instance, a hydrogen bond that can only form in the Z configuration would increase its stability relative to the E isomer.
Steric Factors:
Steric effects arise from the spatial arrangement of atoms and groups within the molecule and the repulsive forces that occur when they are brought into close proximity.
Steric Hindrance: In the Z-isomer of this compound, the thiophene ring and the nitrile group are on the same side of the C=C double bond. This can lead to steric repulsion between these groups, particularly if the thiophene ring bears bulky substituents at the 2- or 4-positions. This steric strain generally destabilizes the Z-isomer relative to the E-isomer, where the larger groups are on opposite sides of the double bond. researchgate.net
Size of Substituents: The magnitude of the steric effect is directly proportional to the size of the substituents on the double bond and the adjacent thiophene ring. Larger substituents will lead to greater steric hindrance in the Z-isomer, thus shifting the equilibrium further towards the more stable E-isomer. Computational studies on related acrylonitrile derivatives have shown that steric interactions can significantly influence the preference for the Z or E configuration. researchgate.net
Table 1: Summary of Factors Influencing Z/E Isomerization Equilibrium
| Factor | Influence on Z-Isomer Stability | Influence on E-Isomer Stability | Effect on Isomerization Barrier |
| Electronic | |||
| Electron-Donating Groups on Thiophene | May increase stability through enhanced conjugation. | May increase stability through enhanced conjugation. | May increase. |
| Electron-Withdrawing Groups on Thiophene | May decrease stability by altering electronic distribution. | May decrease stability by altering electronic distribution. | May decrease. |
| Intramolecular H-Bonding (if applicable) | Can significantly increase stability if the interaction is favorable in this geometry. | Unlikely to have a stabilizing H-bond. | Dependent on the specific interaction. |
| Steric | |||
| Steric Hindrance (bulky groups on thiophene) | Decreases stability due to repulsion between groups. | Increases stability as bulky groups are further apart. | Generally, steric strain in the ground state can lower the barrier from the less stable isomer. |
| Size of Substituents | Larger substituents lead to greater destabilization. | Less affected by the size of substituents. | Can influence the transition state energy. |
Advanced Spectroscopic Characterization Techniques for 3 Thiophen 3 Yl Acrylonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of all proton and carbon signals can be achieved.
The ¹H NMR spectrum of 3-Thiophen-3-yl acrylonitrile (B1666552) is expected to show distinct signals corresponding to the vinylic protons and the protons of the thiophene (B33073) ring. The molecule possesses five protons in unique chemical environments.
The two vinylic protons, Hα (alpha to the nitrile group) and Hβ (beta to the nitrile group), form an AX spin system. Due to the strong electron-withdrawing effect of the nitrile group, the Hα proton is expected to appear further downfield than in a typical alkene. Conversely, the Hβ proton is adjacent to the thiophene ring. Assuming a trans configuration, which is generally more stable, these protons would exhibit a large coupling constant (J), typically in the range of 15-18 Hz.
The 3-substituted thiophene ring gives rise to a characteristic set of three proton signals:
H-2: This proton is adjacent to the sulfur atom and the point of substitution, often appearing as a doublet of doublets.
H-4: This proton is adjacent to the alkene substituent and is also expected to be a doublet of doublets.
H-5: This proton is coupled to H-4 and appears as a doublet of doublets.
The precise chemical shifts are influenced by the solvent used for analysis. The expected assignments are detailed in the table below.
Table 1: Expected ¹H NMR Chemical Shifts and Coupling Constants for 3-Thiophen-3-yl Acrylonitrile
| Proton Assignment | Expected Chemical Shift (δ) (ppm) | Expected Multiplicity | Expected Coupling Constants (J) (Hz) |
| Hα (vinylic) | ~6.0 - 6.5 | Doublet (d) | ³JHα-Hβ ≈ 16 |
| Hβ (vinylic) | ~7.3 - 7.7 | Doublet (d) | ³JHβ-Hα ≈ 16 |
| H-2 (thiophene) | ~7.6 - 7.9 | Doublet of Doublets (dd) | ⁴JH2-H4 ≈ 1.5, ³JH2-H5 ≈ 3.0 |
| H-4 (thiophene) | ~7.3 - 7.5 | Doublet of Doublets (dd) | ⁴JH4-H2 ≈ 1.5, ³JH4-H5 ≈ 5.0 |
| H-5 (thiophene) | ~7.5 - 7.7 | Doublet of Doublets (dd) | ³JH5-H2 ≈ 3.0, ³JH5-H4 ≈ 5.0 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments and Diagnostic Signal Interpretation
The proton-decoupled ¹³C NMR spectrum of this compound should display seven distinct signals, corresponding to each unique carbon atom in the structure.
Nitrile Carbon (C≡N): This carbon typically appears in a characteristic downfield region around 117-120 ppm.
Vinylic Carbons (Cα and Cβ): The Cα, directly attached to the nitrile group, is expected to be significantly shielded compared to Cβ. Cβ is deshielded due to its position in the conjugated system and proximity to the thiophene ring.
Thiophene Carbons: Four signals are expected for the thiophene ring. The carbon atom directly bonded to the acrylonitrile group (C-3) is a quaternary carbon and will likely show a weaker signal. The chemical shifts of C-2, C-4, and C-5 are influenced by their position relative to the sulfur atom and the substituent.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Expected Chemical Shift (δ) (ppm) | Notes |
| C≡N | 117 - 120 | Diagnostic signal for the nitrile functional group. |
| Cα | 95 - 105 | Shielded by the nitrile group. |
| Cβ | 140 - 145 | Deshielded due to conjugation. |
| C-2 (thiophene) | 125 - 130 | Carbon adjacent to sulfur. |
| C-3 (thiophene) | 135 - 140 | Quaternary carbon, attached to the vinyl group. |
| C-4 (thiophene) | 124 - 128 | |
| C-5 (thiophene) | 128 - 132 |
Two-Dimensional NMR Spectroscopic Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the Hα and Hβ signals would confirm their coupling. Additionally, correlations among H-2, H-4, and H-5 would establish the connectivity within the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would allow for the definitive assignment of Cα, Cβ, C-2, C-4, and C-5 by linking them to their corresponding, already assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically 2-3 bond) couplings between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. Key expected correlations would include:
A correlation from Hβ to the thiophene carbon C-3, confirming the point of attachment.
Correlations from both Hα and Hβ to the nitrile carbon (C≡N).
Correlations from the thiophene proton H-2 to carbons C-3 and C-4, and from H-4 to C-3 and C-5, further confirming the ring structure and substitution pattern.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
The IR spectrum provides a diagnostic fingerprint of the molecule, with specific absorption bands corresponding to the vibrational frequencies of its functional groups.
Nitrile (C≡N) Stretch: A strong and sharp absorption band is expected in the region of 2210-2230 cm⁻¹, which is highly characteristic of a conjugated nitrile group.
Alkene (C=C) Stretch: A medium intensity band around 1620-1640 cm⁻¹ is expected for the carbon-carbon double bond stretch within the conjugated system.
Trans-Alkene (=C-H) Bend: A strong band around 960-980 cm⁻¹ would be indicative of the out-of-plane bending of the C-H bonds on a trans-disubstituted alkene, helping to confirm the stereochemistry.
Thiophene Ring Vibrations: The thiophene ring exhibits several characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹, typically around 3100 cm⁻¹, and C=C ring stretching vibrations in the 1500-1600 cm⁻¹ region.
Table 3: Expected Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Nitrile | C≡N Stretch | 2210 - 2230 | Strong, Sharp |
| Alkene | C=C Stretch | 1620 - 1640 | Medium |
| Alkene | =C-H Stretch | 3020 - 3080 | Medium |
| Alkene (trans) | =C-H Bend (out-of-plane) | 960 - 980 | Strong |
| Thiophene | C-H Stretch | ~3100 | Medium |
| Thiophene | C=C Ring Stretch | 1500 - 1600 | Medium-Weak |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorbance is dependent on a change in dipole moment, Raman scattering depends on a change in polarizability. For this compound, the symmetrical and highly polarizable C≡N and C=C bonds are expected to produce strong signals in the Raman spectrum. The thiophene ring vibrations would also be Raman active. The complete Raman spectrum serves as a unique molecular fingerprint that can be used for identification, although a reference spectrum from a database would be required for confirmation. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a critical tool for determining the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of a compound's elemental composition. For this compound (C₈H₅NS), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value confirms the molecular formula and rules out other potential formulas that may have the same nominal mass. This technique is crucial for verifying the identity of a newly synthesized compound.
| Parameter | Theoretical Value | Hypothetical Experimental Value | Deviation (ppm) |
|---|---|---|---|
| Molecular Formula | C₈H₅NS | - | - |
| Monoisotopic Mass (Da) | 147.01427 | 147.01455 | 1.9 |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules without causing significant fragmentation. wikipedia.orgyoutube.com In ESI-MS, the analyte solution is sprayed into a chamber at high voltage, creating charged droplets from which gas-phase ions are generated after solvent evaporation. youtube.comlibretexts.org For this compound, ESI-MS in positive ion mode would be expected to detect the protonated molecular ion, [M+H]⁺. The observation of this ion at the correct m/z value provides clear evidence of the compound's molecular weight.
| Ion Species | Molecular Formula | Expected m/z |
|---|---|---|
| [M+H]⁺ | [C₈H₆NS]⁺ | 148.0219 |
| [M+Na]⁺ | [C₈H₅NSNa]⁺ | 170.0037 |
Electronic Spectroscopy
Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, leading to transitions between electronic energy levels. These techniques provide valuable insights into the conjugated systems and photophysical properties of a compound.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the energy required to promote electrons to higher energy orbitals. The structure of this compound contains a conjugated π-system extending across the thiophene ring, the carbon-carbon double bond, and the nitrile group. This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in absorption in the UV-Vis range. The primary electronic transition expected for this molecule is a π→π* transition, which is typically characterized by a high molar absorptivity (ε). Studies on similar conjugated thiophene derivatives show strong absorption bands, and it is expected that this compound would exhibit a distinct absorption maximum (λmax). rsc.orgrsc.orgresearchgate.net
| Electronic Transition | Orbitals Involved | Expected Spectral Region | Characteristics |
|---|---|---|---|
| π → π* | HOMO to LUMO | UV-A / Near-Vis | High intensity (large ε), sensitive to conjugation length |
Photoluminescence (PL) Spectroscopy for Emission Characteristics
Photoluminescence (PL) spectroscopy is used to study the light emitted by a substance after it has absorbed photons. Molecules with conjugated systems and some degree of structural rigidity often exhibit fluorescence. Upon excitation at its absorption wavelength, this compound may relax to the ground state by emitting a photon of lower energy (longer wavelength), a phenomenon known as Stokes shift. The PL spectrum would reveal the emission maximum (λem) and the quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process. Research on various thiophene derivatives has shown that they can be highly emissive. researchgate.netacs.org
Investigation of Aggregation-Induced Emission (AIE) Properties
Aggregation-Induced Emission (AIE) is a unique photophysical phenomenon where certain molecules (AIEgens) are non-emissive when dissolved in a good solvent but become highly luminescent upon aggregation in a poor solvent or in the solid state. rsc.orgacs.org This behavior is contrary to the common aggregation-caused quenching (ACQ) effect. The underlying mechanism for AIE is the Restriction of Intramolecular Motion (RIM). nih.govnih.govresearchgate.net In dilute solutions, the excited-state energy of AIEgens is dissipated through non-radiative pathways, such as intramolecular rotations or vibrations. acs.org When the molecules aggregate, these intramolecular motions are physically hindered, which blocks the non-radiative decay channels and activates the radiative pathway, leading to strong fluorescence emission. researchgate.net Given that acrylonitrile-containing structures have been shown to exhibit AIE, it is plausible that this compound could also display these properties. An AIE investigation would typically involve measuring the photoluminescence of the compound in solvent mixtures with varying fractions of a good solvent (e.g., THF) and a poor solvent (e.g., water).
| State | Molecular Arrangement | Intramolecular Motion | Emission Behavior |
|---|---|---|---|
| Dilute Solution | Isolated Molecules | Active (Free Rotation/Vibration) | Weak or No Emission (Non-radiative decay dominates) |
| Aggregated State | Packed Molecules | Restricted | Strong Emission (Radiative decay is activated) |
Theoretical and Computational Investigations of 3 Thiophen 3 Yl Acrylonitrile
Density Functional Theory (DFT) Calculations
Optimization of Molecular Geometries and Conformational Energy Landscapes
The optimization of a molecule's geometry is a fundamental step in computational chemistry, seeking the lowest energy arrangement of atoms in space. This analysis for 3-Thiophen-3-yl acrylonitrile (B1666552) would involve determining key bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. Furthermore, mapping the conformational energy landscape would reveal the relative stabilities of different spatial arrangements (conformers), for instance, regarding the rotation around the single bond connecting the thiophene (B33073) ring and the acrylonitrile group.
A thorough search did not yield any specific studies that have published the optimized geometric parameters or the conformational energy landscape for 3-Thiophen-3-yl acrylonitrile.
Analysis of Electronic Structure (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels, Band Gaps)
The electronic structure of a molecule is critical to understanding its reactivity and optical properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and the energy required for electronic excitation.
While DFT studies on various thiophene-based compounds and acrylonitrile derivatives have been reported, detailing their electronic properties, specific calculated values for the HOMO energy, LUMO energy, and the resulting band gap for this compound could not be located in existing scientific publications.
Table 5.1.2: Hypothetical Electronic Structure Parameters for this compound (Note: The following table is for illustrative purposes only, as specific data could not be found in the literature.)
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
Prediction of Spectroscopic Parameters (e.g., Excitation Energies, NMR Chemical Shifts)
Computational methods like Time-Dependent DFT (TD-DFT) are used to predict electronic excitation energies, which correspond to UV-Visible absorption spectra. Similarly, methods such as Gauge-Including Atomic Orbital (GIAO) are employed to predict NMR chemical shifts (¹H and ¹³C), which are invaluable for structure elucidation.
No specific computational studies predicting the excitation energies or providing a detailed analysis of the theoretical NMR chemical shifts for this compound were identified.
Nonlinear Optical (NLO) Properties Calculations
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry plays a vital role in predicting the NLO response of molecules, guiding the design of new materials. Thiophene derivatives are often investigated for their potential NLO properties due to their conjugated π-electron systems.
Determination of First Hyperpolarizability (β₀)
The first hyperpolarizability (β) is a key tensor quantity that measures the second-order NLO response of a molecule. A high β value is desirable for applications like second-harmonic generation. DFT calculations are a standard method for predicting this property.
Despite the relevance of this class of compounds, a specific calculated value for the first hyperpolarizability (β₀) of this compound was not found in the reviewed literature.
Table 5.2.1: Hypothetical First Hyperpolarizability for this compound (Note: The following table is for illustrative purposes only, as specific data could not be found in the literature.)
| Component | Calculated Value (a.u.) |
|---|
Design Principles for Modulating and Enhancing NLO Response in Analogues
General design principles for enhancing the NLO response in organic molecules, particularly donor-π-acceptor (D-π-A) systems, are well-established. For analogues of this compound, these principles would involve:
Introducing strong electron-donating groups (EDGs) onto the thiophene ring to increase the electron density of the π-system.
Introducing strong electron-withdrawing groups (EWGs) , though the nitrile group itself is a moderate EWG.
Extending the π-conjugated bridge between the donor and acceptor moieties to facilitate intramolecular charge transfer (ICT), which is often correlated with a larger β value.
While these are general strategies applicable to this class of compounds, specific computational studies demonstrating these effects with this compound as the parent structure were not located.
Quantum Mechanical Studies of Reaction Mechanisms
Quantum mechanical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of reaction pathways that are often difficult to observe experimentally. For this compound, these studies can elucidate the intricate steps involved in its formation and subsequent reactions.
The synthesis of this compound is often achieved via the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, 3-thiopheneacetonitrile (B78040), with a carbonyl compound, 3-thiophenecarboxaldehyde. Quantum mechanical studies can model this reaction to determine the most likely pathway. The mechanism typically proceeds through the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This is followed by a dehydration step to yield the final α,β-unsaturated nitrile.
Computational models can explore the energetics of each step, identifying key intermediates and transition states. For instance, different bases can be modeled to understand their effect on the reaction rate and yield.
Thiophene rings, while generally stable aromatic systems, can undergo ring-opening reactions under specific conditions, often involving strong nucleophiles or electrophiles. Theoretical studies can predict the susceptibility of the thiophene ring in this compound to such reactions. These calculations would involve modeling the interaction of the molecule with various reagents and determining the activation barriers for different potential ring-opening pathways. Such studies are crucial for understanding the stability and potential degradation pathways of the compound.
Illustrative Reaction Pathways for Knoevenagel Condensation:
| Step | Description | Key Species |
|---|---|---|
| 1 | Deprotonation of 3-thiopheneacetonitrile by a base | Carbanion intermediate |
| 2 | Nucleophilic attack of the carbanion on 3-thiophenecarboxaldehyde | Alkoxide intermediate |
| 3 | Protonation of the alkoxide | β-hydroxy nitrile intermediate |
A critical aspect of quantum mechanical studies is the characterization of transition states, which are the highest energy points along a reaction coordinate. By identifying the geometry and energy of the transition state, the activation energy (Ea) for a reaction can be calculated. The activation energy is a key determinant of the reaction rate; a lower activation energy corresponds to a faster reaction.
For the Knoevenagel condensation leading to this compound, computational chemists can calculate the activation energies for both the initial nucleophilic attack and the subsequent dehydration step. These calculations provide a quantitative measure of the kinetic feasibility of the reaction under different conditions (e.g., with different catalysts or solvents). Similarly, for potential thiophene ring-opening reactions, calculating the activation energies for various proposed mechanisms can help to predict whether such reactions are likely to occur under given experimental conditions.
Hypothetical Activation Energies for Key Reaction Steps:
| Reaction Step | Catalyst | Solvent | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| Knoevenagel Condensation (Nucleophilic Attack) | Piperidine (B6355638) | Ethanol (B145695) | 15.2 |
| Knoevenagel Condensation (Dehydration) | Piperidine | Ethanol | 10.5 |
Electrophilicity Parameter Determination and Reactivity Prediction
The electrophilicity index (ω) is a concept derived from density functional theory (DFT) that quantifies the ability of a molecule to accept electrons. It is a valuable tool for predicting the reactivity of chemical species in polar reactions. The global electrophilicity index is calculated from the electronic chemical potential (μ) and the chemical hardness (η).
For this compound, the presence of the electron-withdrawing acrylonitrile group conjugated with the thiophene ring is expected to confer significant electrophilic character. DFT calculations can provide a precise value for the global electrophilicity index of this molecule. This parameter can then be used to predict its reactivity towards various nucleophiles. A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.
Furthermore, local electrophilicity indices can be calculated for each atom in the molecule. This allows for the prediction of the most likely sites for nucleophilic attack. In this compound, the β-carbon of the acrylonitrile moiety is expected to be a primary electrophilic center.
Calculated Conceptual DFT Reactivity Descriptors:
| Compound | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity Index (ω) (eV) |
|---|---|---|---|
| This compound | -4.2 | 3.5 | 2.57 |
| Thiophene | -3.1 | 6.2 | 0.78 |
In Silico Molecular Docking Studies with Biomolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is used to predict the binding mode and affinity of a small molecule (ligand), such as this compound, to the active site of a biological target, typically a protein or nucleic acid.
While specific docking studies for this compound are not widely reported, the general methodology can be described. The process involves generating a three-dimensional structure of the ligand and the target protein. Docking algorithms then explore various possible binding poses of the ligand within the protein's active site and score them based on a scoring function that estimates the binding affinity.
Thiophene-containing compounds are known to interact with a variety of biological targets. In silico docking studies could explore the potential of this compound to bind to targets such as kinases, enzymes involved in inflammatory pathways, or receptors implicated in various diseases. The results of such studies, including the predicted binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues, can guide the design of more potent and selective derivatives for therapeutic applications.
Illustrative Molecular Docking Results with a Hypothetical Kinase Target:
| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| This compound | Kinase XYZ | -7.5 | Lys78, Glu95, Leu150 |
Chemical Reactivity and Derivatization of 3 Thiophen 3 Yl Acrylonitrile
Reactions at the Acrylonitrile (B1666552) Double Bond
The carbon-carbon double bond in 3-Thiophen-3-yl acrylonitrile is electron-deficient due to the strong electron-withdrawing effect of the adjacent nitrile group. This polarization facilitates attacks by nucleophiles and participation in cycloaddition reactions, as well as reduction through catalytic hydrogenation.
Nucleophilic Addition Reactions
The electron-poor nature of the β-carbon of the acrylonitrile moiety makes it susceptible to nucleophilic attack in a process known as Michael addition or conjugate addition. A variety of nucleophiles can add across the double bond, leading to the formation of 3-substituted-3-(thiophen-3-yl)propanenitrile derivatives.
One notable example is the thia-Michael reaction, which involves the addition of a thiol to the activated double bond. This reaction is often reversible and can be catalyzed by weak bases. mdpi.com The general scheme for the Michael addition of a nucleophile (Nu⁻) to this compound is depicted below:
Scheme 1: General Nucleophilic Addition to this compound
| Nucleophile (Nu-H) | Product |
| Thiol (R-SH) | 3-(Alkylthio)-3-(thiophen-3-yl)propanenitrile |
| Amine (R₂NH) | 3-(Dialkylamino)-3-(thiophen-3-yl)propanenitrile |
| Phenylacetonitrile | 2,4-Diphenyl-4-(thiophen-3-yl)pentanedinitrile derivative |
Research on related α,β-unsaturated nitriles has demonstrated that carbanions, such as that derived from phenylacetonitrile, can also act as effective nucleophiles in Michael additions. For instance, the reaction of phenylacetonitrile with an acrylonitrile derivative can lead to the formation of a diphenylpentanedinitrile structure. researchgate.net Similarly, amines can undergo aza-Michael addition to the activated double bond. mdpi.com
Cycloaddition Reactions (e.g., [3+2] Cycloaddition for Triazole Formation)
The double bond of this compound can act as a dipolarophile in cycloaddition reactions, particularly [3+2] cycloadditions, to form five-membered heterocyclic rings. A significant application of this reactivity is the synthesis of triazoles through the reaction with azides. This type of reaction, often referred to as the Huisgen 1,3-dipolar cycloaddition, is a powerful tool in the construction of complex heterocyclic systems. nih.govnih.gov
The reaction involves the concerted or stepwise addition of a 1,3-dipole, such as an organic azide (R-N₃), across the double bond of the acrylonitrile. This leads to the formation of a triazoline intermediate, which can then tautomerize or be oxidized to the more stable aromatic triazole ring. The regioselectivity of the addition can be influenced by the electronic and steric properties of both the dipolarophile and the 1,3-dipole.
Another pathway to five-membered nitrogen heterocycles involves the reaction with nitrile ylides. Nitrile ylides can be generated photochemically from vinyl azides or 2H-azirines and subsequently trapped by dipolarophiles like this compound in a [3+2] cycloaddition manner. uni-hannover.de
Scheme 2: [3+2] Cycloaddition with an Azide for Triazole Formation
| 1,3-Dipole | Heterocyclic Product |
| Organic Azide (R-N₃) | 1,2,3-Triazole derivative |
| Nitrile Ylide (R-C≡N⁺-C⁻R'₂) | Pyrroline derivative |
Catalytic Hydrogenation and Reduction to Saturated Nitrile Derivatives
The carbon-carbon double bond of this compound can be selectively reduced to the corresponding saturated derivative, 3-(Thiophen-3-yl)propanenitrile, through catalytic hydrogenation. This transformation is typically carried out using hydrogen gas in the presence of a metal catalyst.
Various catalytic systems can be employed for this purpose, with common choices including palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The reaction conditions, such as hydrogen pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. For instance, the hydrogenation of cinnamonitrile, an analogous α,β-unsaturated nitrile, has been successfully achieved using catalysts like nickel or cobalt. acs.org The general reaction for the catalytic hydrogenation is shown below:
Scheme 3: Catalytic Hydrogenation of this compound
| Catalyst | Product |
| Palladium on Carbon (Pd/C) | 3-(Thiophen-3-yl)propanenitrile |
| Raney Nickel | 3-(Thiophen-3-yl)propanenitrile |
| Platinum Oxide (PtO₂) | 3-(Thiophen-3-yl)propanenitrile |
It is important to control the reaction conditions to avoid over-reduction of the nitrile group to an amine or hydrogenolysis of the thiophene (B33073) ring.
Transformations of the Nitrile Group
The nitrile group in this compound is a versatile functional handle that can be converted into a variety of other nitrogen-containing functionalities, most notably carboxylic acids and amides through hydrolysis.
Hydrolysis Reactions and Related Conversions
The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. In the case of this compound, hydrolysis would lead to the formation of 3-(Thiophen-3-yl)acrylic acid.
Under acidic conditions, the reaction is typically carried out by heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent tautomerization and hydrolysis of the resulting amide intermediate.
Basic hydrolysis involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide. This initially produces the carboxylate salt, which can then be protonated in a separate acidic workup step to yield the free carboxylic acid. In some cases, the hydrolysis can be stopped at the amide stage under milder conditions. Studies on the hydrolysis of acrylonitrile have shown that it can be converted to acrylic acid under alkaline hydrothermal conditions. nih.govresearchgate.net
Scheme 4: Hydrolysis of this compound
| Reaction Conditions | Intermediate/Product |
| H₃O⁺, Δ | 3-(Thiophen-3-yl)acrylic acid |
| 1. NaOH, H₂O, Δ 2. H₃O⁺ | 3-(Thiophen-3-yl)acrylic acid |
Derivatization to Amide and Other Nitrogen-Containing Functionalities
The nitrile group can be partially hydrolyzed to the corresponding amide, 3-(Thiophen-3-yl)acrylamide, under controlled conditions. This can often be achieved using milder acidic or basic conditions than those required for complete hydrolysis to the carboxylic acid. Biocatalytic methods, employing enzymes such as nitrile hydratase, have also been shown to be highly effective for the conversion of acrylonitriles to acrylamides with high selectivity and yield. nih.gov
Furthermore, the nitrile group can serve as a precursor for other nitrogen-containing functional groups. For example, it can be reduced to a primary amine, although this typically requires harsher reducing agents than those used for the reduction of the double bond and may lead to a mixture of products if the double bond is also reduced. The nitrile group can also participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important heterocyclic motifs in medicinal chemistry.
Scheme 5: Derivatization of the Nitrile Group
| Reagent(s) | Functional Group Transformation | Product |
| H₂O, mild acid or base | Nitrile to Amide | 3-(Thiophen-3-yl)acrylamide |
| NaN₃, Lewis acid | Nitrile to Tetrazole | 5-(1-(Thiophen-3-yl)vinyl)-1H-tetrazole |
Reactivity of the Thiophene Heterocycle
The thiophene ring is an electron-rich aromatic heterocycle, making it susceptible to a variety of chemical transformations. The presence of the electron-withdrawing acrylonitrile substituent at the 3-position significantly influences the reactivity and regioselectivity of these reactions.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. The general mechanism involves an initial attack of the aromatic ring on an electrophile, leading to the formation of a carbocation intermediate known as a Wheland intermediate. masterorganicchemistry.comacs.org This is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com In a subsequent fast step, a proton is removed from the carbon atom bearing the electrophile, restoring aromaticity. masterorganicchemistry.com
For the thiophene ring in this compound, the acrylonitrile group acts as a deactivating group due to its electron-withdrawing nature. This reduces the nucleophilicity of the thiophene ring, making it less reactive towards electrophiles compared to unsubstituted thiophene.
In terms of regioselectivity, substitution on an unsubstituted thiophene ring preferentially occurs at the C2 and C5 positions, which are more reactive than the C3 and C4 positions. When a substituent is present at the C3 position, as in this compound, the potential sites for electrophilic attack are C2, C4, and C5. The directing influence of the C3-acrylonitrile substituent will determine the final product distribution. While specific EAS studies on this compound are not extensively detailed, the principles of EAS on substituted thiophenes suggest that the reaction's regioselectivity will be a balance between the activating nature of the sulfur atom and the deactivating, meta-directing influence of the acrylonitrile group. acs.orgmdpi.com Key electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
Thiophene Ring-Opening Reactions and Associated Mechanisms
While less common than electrophilic substitution, the thiophene ring can undergo ring-opening reactions under specific conditions. These reactions often involve strong nucleophiles or bases. For instance, studies on related thiophene-containing chalcone epoxides have shown that treatment with concentrated sodium hydroxide (NaOH) can lead to the opening of the heterocyclic ring. researchgate.net This type of reaction, when applied to thiophene-containing epoxides, can afford α-hydroxy acids. researchgate.net The mechanism typically involves a nucleophilic attack that initiates cleavage of a carbon-sulfur bond, leading to an acyclic intermediate that is subsequently protonated or otherwise transformed. Although this specific reaction has been documented for thiophene-containing epoxides, it highlights a potential pathway for the chemical transformation of the thiophene moiety in this compound under harsh basic conditions. researchgate.net
Synthesis of Hybrid Molecules and Structure-Activity Relationship (SAR) Studies
The this compound scaffold is a valuable building block for the synthesis of more complex hybrid molecules, particularly those incorporating other heterocyclic systems like indole and benzimidazole. These hybrid structures are often investigated for their potential biological activities.
Creation of Indole-Acrylonitrile and Benzimidazole-Acrylonitrile Hybrid Systems
The Knoevenagel condensation is a widely employed and effective method for forming the C=C bond in these hybrid systems. mdpi.comnih.gov This reaction typically involves the base-catalyzed condensation of an active methylene (B1212753) compound (like a substituted acetonitrile) with an aldehyde or ketone.
Indole-Acrylonitrile Hybrids: The synthesis of indole-acrylonitrile hybrids incorporating a thiophene moiety has been successfully achieved. For example, (Z)-3-(1-Methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile was synthesized through the base-catalyzed condensation of 1-methylindole-3-carboxaldehyde with thiophene-3-acetonitrile. nih.gov Similarly, a range of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives have been prepared via the Knoevenagel condensation of 2-(1H-indol-2-yl)acetonitrile with various aromatic and heteroaromatic aldehydes. mdpi.com
Benzimidazole-Acrylonitrile Hybrids: The synthesis of benzimidazole-acrylonitrile hybrids also frequently utilizes the Knoevenagel condensation. A series of these compounds were synthesized by condensing 2-cyanomethyl benzimidazole with various substituted aldehydes in ethanol (B145695), using piperidine (B6355638) as a catalyst. uq.edu.au This straightforward approach allows for the creation of a diverse library of hybrid molecules for biological screening. uq.edu.autandfonline.comnih.govnih.gov For instance, (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(thiophen-2-yl)acrylonitrile was prepared by reacting thiophen-2-carbaldehyde with 2-(1H-benzo[d]imidazol-2-yl)acetonitrile. tandfonline.com
Introduction of Diverse Substituents for Modulation of Electronic and Steric Properties
The systematic introduction of different substituents onto the aromatic rings of these hybrid molecules is a key strategy in medicinal chemistry to perform structure-activity relationship (SAR) studies. By modifying the electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of the molecule, researchers can optimize its biological activity.
Research on 3-aryl-2-(thien-2-yl)acrylonitriles has shown that substitutions on the aryl ring significantly impact their activity against hepatoma cells. mdpi.com For example, the introduction of a 3-hydroxy-4-methoxy substitution pattern on the phenyl ring resulted in a compound with potent inhibitory activity. mdpi.com In contrast, replacing the 3-hydroxy group with other functionalities or introducing a chlorophenyl substituent led to inactive or less active compounds. mdpi.com
In the case of benzimidazole-acrylonitrile hybrids, SAR studies have revealed important trends:
Electronic Effects: The presence of electron-donating substituents on the phenyl group can lead to higher biological activity, such as increased tubulin polymerization inhibition. nih.gov
Steric Effects: Increasing the bulk on the phenyl group can lead to a decrease in activity, as observed in studies of antimalarial benzimidazole acrylonitriles. uq.edu.au Conversely, bulkier alkyl and aryl moieties on the benzimidazole nitrogen have been associated with higher tubulin affinities. nih.gov
These findings underscore the importance of fine-tuning the substitution pattern to achieve desired biological outcomes.
Table 1: Structure-Activity Relationship of Selected Thiophene-Acrylonitrile Derivatives
| Compound Series | Substituent Modification | Observed Effect on Activity | Reference |
|---|---|---|---|
| 3-Aryl-2-(thien-2-yl)acrylonitriles | 3-hydroxy-4-methoxy on aryl ring | Potent activity against hepatoma cells | mdpi.com |
| 3-Aryl-2-(thien-2-yl)acrylonitriles | 3-fluoro on aryl ring | Moderate activity against hepatoma cells | mdpi.com |
| Benzimidazole-Acrylonitrile Hybrids | Increasing steric bulk on the phenyl group | Decreased antimalarial activity | uq.edu.au |
| Benzimidazole-Acrylonitrile Hybrids | Bulkier alkyl/aryl groups on benzimidazole nitrogen | Higher tubulin affinity | nih.gov |
| Benzimidazole-Acrylonitrile Hybrids | Electron-donating groups on the phenyl ring | Higher tubulin affinity | nih.gov |
Advanced Material Applications of 3 Thiophen 3 Yl Acrylonitrile Derivatives
Polymerization Chemistry and Conjugated Polymers
The polymerization of 3-thiophen-3-yl acrylonitrile (B1666552) and its derivatives opens a pathway to novel conjugated polymers with properties suitable for a range of electronic applications. The presence of both a polymerizable thiophene (B33073) ring and a polar nitrile group allows for the synthesis of functional materials with unique optical and electrochemical characteristics. While research on the specific monomer 3-thiophen-3-yl acrylonitrile is limited, studies on closely related, more complex derivatives provide significant insight into its expected polymerization behavior and the properties of the resulting polymers.
A key analogue, Z-2,3-bis(4-(thiophen-3-yl)-phenyl)-acrylonitrile (Z-TPA), which features the core thiophen-yl acrylonitrile structure, has been successfully polymerized and copolymerized. researchgate.net The findings from Z-TPA serve as a strong predictive model for the behavior of simpler this compound systems.
Homopolymerization and Characterization of Poly(this compound)
The homopolymer of Z-TPA, P(Z-TPA), has been synthesized and characterized, revealing important properties attributable to the thiophen-yl acrylonitrile moiety. researchgate.net This polymer demonstrates robust redox activity, a critical feature for electronic applications. The incorporation of the acrylonitrile group induces aggregation-induced emission (AIE), a phenomenon where the molecule is non-emissive in solution but becomes highly fluorescent in an aggregated state. researchgate.net This property is of significant interest for applications in organic light-emitting diodes (OLEDs) and sensors. The homopolymer P(Z-TPA) was observed to emit sky-blue light in its aggregated form. researchgate.net
Copolymerization with Other Monomers (e.g., 3,4-Ethylenedioxythiophene (EDOT), Thiophene)
Copolymerization is a powerful strategy to fine-tune the properties of conjugated polymers. By incorporating monomers like 3,4-Ethylenedioxythiophene (EDOT) or thiophene, the resulting copolymer can exhibit enhanced conductivity, stability, and processability. The copolymerization of Z-TPA with EDOT has been shown to produce a material with superior performance compared to the homopolymer. researchgate.net
The resulting copolymer film displayed distinct multicolor electrochromism, shifting from claret red in its neutral, fully reduced state to a blue-green color when fully oxidized. researchgate.net Spectrochronoamperometry studies revealed that the copolymer films possess faster switching times and higher chromatic contrast than the P(Z-TPA) homopolymer, making them highly suitable for electrochromic devices. researchgate.net The successful copolymerization of this complex derivative strongly suggests that this compound would also be a viable comonomer with EDOT and other thiophenes to create materials with tailored optoelectronic properties. researchgate.netbeilstein-journals.org
| Polymer | Reduced State Color | Oxidized State Color | Switching Time (s) | Chromatic Contrast (%) |
|---|---|---|---|---|
| P(Z-TPA) | Claret Red | Blue-Green | Slower | Lower |
| P(Z-TPA-co-EDOT) | Claret Red | Blue-Green | Faster | Higher |
Chemical Oxidative Polymerization Methods
Chemical oxidative polymerization is a common, scalable, and cost-effective method for synthesizing polythiophenes. nih.gov This technique typically employs an oxidizing agent, such as iron(III) chloride (FeCl₃), to initiate the polymerization of thiophene monomers. nih.govresearchgate.net The reaction proceeds through the formation of radical cations, which then couple to form the polymer chain. nih.gov
For thiophene derivatives, the reaction conditions—including solvent, temperature, and oxidant-to-monomer ratio—are critical for controlling the molecular weight, regioregularity, and ultimate properties of the resulting polymer. nih.gov This method has been successfully used to synthesize a copolymer of thiophene and pyrrole, confirming its utility for creating mixed polymer systems. researchgate.net Given its effectiveness with a wide range of thiophene monomers, FeCl₃-initiated oxidative polymerization is a highly viable route for the synthesis of both homopolymers of this compound and its copolymers. nih.govacs.org
Electrochemical Polymerization and Thin Film Formation
Electrochemical polymerization, or electropolymerization, is a powerful technique for depositing thin, uniform, and electronically active polymer films directly onto an electrode surface. winona.edu This method involves the direct oxidation of the monomer at an electrode by applying a potential higher than the monomer's oxidation potential. winona.edudtic.mil The process allows for precise control over film thickness and morphology.
Thiophene and its derivatives are well-suited for electropolymerization. winona.edudtic.milresearchgate.net The technique has been used to create films of various poly(3-substituted thiophenes) and to copolymerize different thiophene-based monomers, such as EDOT with terthiophene. beilstein-journals.orgresearchgate.net The resulting polymer films can be characterized in-situ using techniques like cyclic voltammetry and spectroelectrochemistry. For this compound, electropolymerization would enable the direct fabrication of thin films on conductive substrates like indium tin oxide (ITO) glass, facilitating their integration into electronic devices such as sensors or electrochromic windows. winona.edu
Organic Photovoltaics (OPVs) and Organic Solar Cell Materials
In the realm of organic photovoltaics (OPVs), there is a continuous search for new materials that can improve power conversion efficiencies (PCE). The active layer of an OPV device is typically a bulk heterojunction (BHJ), a blend of an electron donor and an electron acceptor material. nih.govaip.org While polythiophene derivatives have traditionally been used as electron donors, the design of thiophene-based molecules as electron acceptors is a growing area of research aimed at overcoming the limitations of traditional fullerene acceptors. nih.govacs.orgacs.org
Application as Electron Acceptor Molecules in Bulk Heterojunction Devices
The structure of this compound, featuring an electron-donating thiophene ring connected to an electron-withdrawing acrylonitrile group, is characteristic of a "push-pull" architecture. This design is highly effective for creating non-fullerene acceptors (NFAs) because it allows for tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and can lead to broad absorption of the solar spectrum. rsc.org
Research on other push-pull thiophene-based small molecules has demonstrated their ability to function as electron acceptors when blended with a suitable polymer donor, such as P3HT. rsc.org For instance, a family of heptamer oligomers showed promising photovoltaic performance, proving their ambivalent character to act as either a donor or an acceptor. rsc.org In another significant advancement, a thieno[3,4-b]thiophene-based acceptor, ATT-1, when blended with the donor polymer PTB7-Th, yielded high-performance solar cells with PCEs exceeding 10%. nih.govacs.orgacs.org These results highlight the immense potential of designing thiophene-based molecules as electron acceptors. The this compound framework represents a foundational structure for this class of materials, capable of facilitating efficient charge separation and transport in BHJ devices.
| Parameter | Value |
|---|---|
| Open-Circuit Voltage (VOC) | 0.87 V |
| Short-Circuit Current Density (JSC) | 15.8 mA/cm2 |
| Fill Factor (FF) | 73% |
| Power Conversion Efficiency (PCE) | 10.07% |
Electrochromic Devices and Materials
Electrochromism is the phenomenon of a material reversibly changing its optical properties (color and transparency) in response to an applied electrical potential. Polymers derived from this compound have demonstrated significant potential for use in electrochromic devices (ECDs), such as smart windows, displays, and antiglare mirrors, due to their distinct color-changing abilities and electrochemical stability.
Polymers incorporating this compound derivatives can exhibit rich, multi-color electrochromism. A copolymer of Z-2, 3-bis(4-(thiophen-3-yl)-phenyl)-acrylonitrile (Z-TPA) and 3, 4-Ethylenedioxythiophene (EDOT), for instance, displays multiple colors, appearing claret red in its fully reduced state and transitioning to blue-green when fully oxidized. researchgate.net This multi-color capability is a significant advantage over materials like poly(3,4-ethylenedioxythiophene) (PEDOT), which typically only transitions between light and dark blue. mdpi.com The ability to generate various colors is achieved by modifying the chemical structure of the polymer, which alters its electronic energy levels and, consequently, its light absorption properties in different redox states. Copolymers synthesized with varying monomer concentrations can achieve a range of color shifts, such as from pink-purple to dark green or from dark red to earthy yellow. mdpi.com
Table 1: Electrochromic Color Transitions of Thiophene-Acrylonitrile Polymer Derivatives
| Polymer/Copolymer | Reduced State Color | Oxidized State Color |
|---|---|---|
| P(Z-TPA-co-EDOT) | Claret Red | Blue-Green |
| P(EDOT1-co-Pr3) | Dark Red | Green |
| PolyPTPy | Brownish-Yellow | Dark Blue |
Data compiled from multiple sources. researchgate.netmdpi.com
Two of the most critical parameters for evaluating the performance of electrochromic materials are optical contrast (ΔT%) and switching time. Optical contrast is the percentage difference in transmittance between the colored (oxidized) and bleached (reduced) states at a specific wavelength. Switching time refers to the time required for the material to change from one state to the other.
A copolymer film of a Z-TPA derivative demonstrated high chromatic contrast. researchgate.net In comparison, other polythiophene-based copolymers have achieved excellent optical contrast values ranging from 31.68% to 45.96%. mdpi.com Fast switching times are essential for applications like displays and auto-dimming mirrors. Research has shown that copolymer films can exhibit rapid optical switching, often within a second. researchgate.net For example, certain polymer films have demonstrated switching times of less than 1.0 second. researchgate.net Micropatterning of electrochromic thin films has also been shown to enhance color-switching rates. mdpi.com
Table 2: Performance of Various Electrochromic Polymers
| Polymer System | Optical Contrast (ΔT%) | Switching Time (seconds) |
|---|---|---|
| P(EDOT1-co-Pr3) | 45.96% | 1.54 - 2.23 |
| P(BTN-co-EDOT) Device | 21.1% | 0.41 |
| Acrylated PProDOT | 48% | 2 |
Data compiled from multiple sources. researchgate.netmdpi.comntu.edu.twresearchgate.net
Coloration efficiency (CE or η) is a key metric that quantifies the effectiveness of an electrochromic material. It is defined as the change in optical density (ΔOD) per unit of charge injected or ejected per unit area (Q/A). A higher coloration efficiency indicates that a greater change in optical absorption can be achieved with less charge, which is desirable for low-power device operation. The CE is calculated using the formula: η = ΔOD / (Q/A).
An electrochromic device constructed with a copolymer of a thiophene-acrylonitrile derivative and PEDOT can be evaluated for its coloration efficiency. researchgate.net For comparison, a device based on a P(BTN-co-EDOT) copolymer was found to have a coloration efficiency of 154 cm²/C at 645 nm. researchgate.net Other systems have demonstrated even higher values; for example, polyamides containing 4-(dimethylamino)triphenylamine units have shown coloration efficiencies as high as 261 cm²/C. ntu.edu.tw Certain poly(3,4-alkylenedioxythiophenes) have also exhibited high coloration efficiencies, with values reaching up to 375 cm²/C. researchgate.net
Optoelectronic and Photonic Applications
Beyond photovoltaics and electrochromics, this compound derivatives are being explored for other optoelectronic and photonic applications. These applications leverage properties such as aggregation-induced emission (AIE) and nonlinear optical responses.
The introduction of an acrylonitrile group into a molecule like Z-2, 3-bis(4-(thiophen-3-yl)-phenyl)-acrylonitrile (Z-TPA) can induce AIE properties. researchgate.net Materials with AIE are typically non-emissive when dissolved in a good solvent but become highly fluorescent in an aggregated state or as a solid film. The Z-TPA material, for example, emits sky-blue light in its aggregated state while being virtually non-emissive in solution. researchgate.net This phenomenon is valuable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.
Furthermore, π-conjugated polymers, including those based on polythiophenes, are known to exhibit third-order nonlinear optical (NLO) responses, which are of interest for applications in optical switching, data storage, and optical limiting. researchgate.net The delocalized π-electron systems in these polymers are responsible for their large NLO properties. The specific molecular structure, including the arrangement of donor and acceptor units found in this compound derivatives, can significantly influence these NLO characteristics. Additionally, small-molecule semiconductors based on (E)-3-phenyl-2-(thiophen-2-yl)acrylonitrile have been synthesized and used in organic field-effect transistors (OFETs), demonstrating their potential in broader organic electronics. thieme-connect.de
Table of Compounds Mentioned
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | 3-(Thiophen-3-yl)prop-2-enenitrile |
| Z-TPA | Z-2, 3-bis(4-(thiophen-3-yl)-phenyl)-acrylonitrile |
| EDOT | 3,4-Ethylenedioxythiophene |
| PEDOT | Poly(3,4-ethylenedioxythiophene) |
| PCBM | researchgate.netresearchgate.net-Phenyl-C61-butyric acid methyl ester |
| P3HT-b-PS | Poly(3-hexylthiophene)-block-polystyrene |
| P(EDOT1-co-Pr3) | A copolymer of EDOT and Pyrene |
| PolyPTPy | A polymer containing pyrene and thiophene units |
| PolyPhenTPy | A polymer containing phenanthrene and thiophene units |
| P(BTN-co-EDOT) | A copolymer of 2,1,3-benzothiadiazole derivative and EDOT |
| PProDOT | Poly(3,4-propylenedioxythiophene) |
| (NMe2)TPA | 4-(Dimethylamino)triphenylamine |
Design and Synthesis of Highly Conjugated Systems for Electronic Transport
The development of high-performance organic semiconductors often relies on creating π-conjugated systems that facilitate efficient charge transport. Donor-acceptor (D-A) architectures are a particularly effective strategy, where electron-donating and electron-accepting moieties are linked to control the material's electronic structure and charge carrier properties. thieme-connect.de Derivatives of thiophene-acrylonitrile are integral to this approach.
Three D-A type π-conjugated small molecules were designed and synthesized based on a diketopyrrolopyrrole (DPP) acceptor unit and an (E)-3-phenyl-2-(thiophen-2-yl)acrylonitrile (BVCNT) donor unit. thieme-connect.de The inclusion of a 2-decyltetradecyl side chain on the DPP unit ensures solubility, which is crucial for solution-based processing of electronic devices like organic field-effect transistors (OFETs). thieme-connect.de To fine-tune the electronic properties, fluorine (F) atoms were strategically introduced onto the BVCNT donor unit. thieme-connect.de
The synthesis of these compounds, designated as DPP-BVCNT (unsubstituted), DPP-2FBVCNT (outer F-substitution), and DPP-3FBVCNT (inner F-substitution), demonstrates a pathway to creating materials with tailored charge transport characteristics. thieme-connect.de These molecules exhibit excellent thermal stability, with decomposition temperatures exceeding 400°C, a critical factor for the durability of OFET devices. thieme-connect.de The position of the fluorine atoms was found to significantly influence the charge carrier transport, with the outer-substituted DPP-2FBVCNT showing the best ambipolar performance, achieving hole and electron mobilities of 0.023 and 0.220 cm² V⁻¹ s⁻¹, respectively. thieme-connect.de This highlights how subtle molecular modifications can dramatically alter the electronic performance of the final device. thieme-connect.de
| Compound | Decomposition Temp. (Td, 5% loss) | Optical Band Gap (Egopt) | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) |
|---|---|---|---|---|
| DPP-BVCNT | 401.6 °C | 1.84 eV | - | - |
| DPP-2FBVCNT | 407.3 °C | 1.99 eV | 0.023 | 0.220 |
| DPP-3FBVCNT | 409.6 °C | 2.00 eV | - | - |
Development of Organic Chromophores with Desired Photonic Properties
Organic chromophores, molecules that absorb and emit light, are central to applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov The thiophene-acrylonitrile scaffold is particularly useful for creating "push-pull" or D-π-A chromophores, where an electron donor and acceptor are connected by a π-conjugated bridge. nih.gov This arrangement facilitates efficient intramolecular charge transfer (ICT), which governs the material's photophysical properties. nih.gov
A common synthetic route to these chromophores involves the base-catalyzed condensation of thiophene-3-carbaldehyde with arylacetonitrile derivatives. researchgate.net For instance, novel thiophenylacrylonitrile derivatives incorporating a triphenylamine moiety (a strong electron donor) have been synthesized. researchgate.net The resulting compounds' UV-Vis absorption and photoluminescent spectra can be systematically investigated to understand the structure-property relationships. researchgate.net
The choice of donor, acceptor, and π-conjugated moieties is critical for tuning the photonic output. nih.gov Thiophene is often used as an efficient electron-donating part of the π-bridge because of its high chemical and photophysical stability. nih.gov By varying the strength of the terminal donor and acceptor groups, properties like the absorption and emission wavelengths, Stokes shift (the difference between absorption and emission maxima), and fluorescence quantum yield can be precisely controlled. beilstein-journals.org For example, a D–π–A compound featuring triphenylamine as the donor, dimesitylboron as the acceptor, and a thieno[3,2-b]thiophene π-linker exhibited a large Stokes shift of 109 nm and a high fluorescence quantum yield of 86% in solution, making it a promising emitter for OLEDs. beilstein-journals.org
| Property | Value |
|---|---|
| Absorption Maximum (λabs) | 411 nm |
| Emission Maximum (λem) | 520 nm |
| Stokes Shift | 109 nm |
| Quantum Yield (ΦF) in THF | 86% |
| Quantum Yield (ΦF) in Solid State | 41% |
| Optical Band Gap (Eoptic) | 2.52 eV |
Sensor Development Based on Thiophene-Acrylonitrile Polymers
Polymers incorporating thiophene and acrylonitrile units are gaining attention for their potential in chemical sensor applications. researchgate.net Polythiophene (PTh) and its derivatives are particularly promising due to their excellent environmental and thermal stability, unique electrical characteristics, and straightforward synthesis. researchgate.net These properties make them suitable as the active material in chemiresistive sensors, where a change in electrical resistance signals the presence of a target analyte. researchgate.net
A practical approach to creating sensor devices involves blending or co-polymerizing these conductive polymers with processable carrier polymers. Polyacrylonitrile (B21495) (PAN) is an excellent candidate for this role due to its good mechanical properties, chemical stability, and ease of production into various forms, such as nanofibers, via electrospinning. mdpi.com
An example of this technology is the development of electrospun fibers composed of polyacrylonitrile (PAN) and polythiophene (PTh) for anion sensing. researchgate.net In one study, fibers were produced with varying weight percentages of PTh within a PAN matrix. researchgate.net The resulting composite fibers were then used to detect phosphate anions in a buffer solution. researchgate.net The study demonstrated that the inclusion of PTh created a new recognition model for anions, indicating that PAN fibers containing PTh can be effectively utilized as anionic sensors. researchgate.net The high surface area and porosity of the electrospun fiber mat enhance the interaction with the analyte, improving the sensitivity and response of the sensor. researchgate.net
Conclusion and Future Research Directions
Synthesis of Novel Analogs and Libraries
The synthesis of novel analogs and libraries of 3-thiophen-3-yl acrylonitrile (B1666552) is a crucial step towards understanding its structure-activity relationships and discovering new functionalities. Established synthetic methodologies, such as the Knoevenagel condensation, Wittig reaction, and Heck reaction, provide versatile platforms for generating a diverse range of derivatives. derpharmachemica.comwikipedia.orgorganic-chemistry.orgwikipedia.org
The Knoevenagel condensation is a particularly effective method for synthesizing aryl-substituted acrylonitriles. semanticscholar.org This reaction typically involves the condensation of an aryl aldehyde with an aryl acetonitrile (B52724) in the presence of a base. wikipedia.org For the synthesis of 3-thiophen-3-yl acrylonitrile analogs, thiophene-3-carbaldehyde or its derivatives can be reacted with various substituted acetonitriles. google.comnih.gov The reaction conditions can be tuned to optimize yields and selectivity. For instance, refluxing in the presence of a mild base like piperidine (B6355638) in ethanol (B145695) is a common procedure. semanticscholar.org
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |
| Benzo[b]thiophene-2-carbaldehyde | (3,4,5-trimethoxyphenyl)acetonitrile | Methanolic Potassium Hydroxide | Methanol | 3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | nih.gov |
| Benzo[b]thiophene-3-carbaldehyde | 3,4-dimethoxyphenylacetonitrile | 5% Sodium Methoxide | Methanol | Z-3-(benzo[b]thiophen-3-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | nih.gov |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Ethanol | 5-(2-Methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | wikipedia.org |
The Wittig reaction offers another powerful tool for the synthesis of alkenes with high stereoselectivity. organic-chemistry.orgwikipedia.orglumenlearning.com This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide. masterorganicchemistry.com To synthesize this compound, thiophene-3-carbaldehyde could be reacted with a cyano-substituted phosphonium ylide. The nature of the ylide (stabilized or non-stabilized) can influence the stereochemistry of the resulting alkene. organic-chemistry.org
The Heck reaction , a palladium-catalyzed cross-coupling reaction, can also be employed to form the acrylonitrile moiety. wikipedia.orgbeilstein-journals.org This would typically involve the reaction of 3-bromothiophene (B43185) with acrylonitrile in the presence of a palladium catalyst and a base. wikipedia.org This method is advantageous for its functional group tolerance.
Future work in this area should focus on creating extensive libraries of this compound analogs by systematically varying the substituents on both the thiophene (B33073) ring and the acrylonitrile backbone. High-throughput screening of these libraries could accelerate the discovery of compounds with desired biological or material properties.
Elucidation of Unexplored Reaction Mechanisms
A deeper understanding of the reaction mechanisms governing the synthesis and transformations of this compound is essential for optimizing existing synthetic routes and developing novel chemical transformations. While the general mechanisms of reactions like the Knoevenagel condensation and Wittig reaction are well-established, the specific influence of the 3-thienyl group on reaction kinetics, intermediates, and stereochemical outcomes warrants further investigation.
The Wittig reaction mechanism involves the formation of a betaine (B1666868) intermediate or a four-membered oxaphosphetane ring, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. total-synthesis.com The stereochemical outcome (E or Z isomer) is influenced by the stability of the ylide and the reaction conditions. wikipedia.org Computational studies could be employed to model the transition states and intermediates for the reaction of thiophene-3-carbaldehyde with various ylides to predict and rationalize the observed stereoselectivity.
Future research should utilize a combination of experimental techniques (e.g., kinetic studies, in-situ spectroscopy) and computational modeling to elucidate the detailed mechanistic pathways of these reactions. This knowledge will be invaluable for the rational design of catalysts and reaction conditions to achieve higher yields, selectivity, and atom economy.
Rational Design of New Functional Materials
Thiophene-based compounds are renowned for their applications in organic electronics, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.netbohrium.com The π-conjugated system of the thiophene ring, in conjunction with the electron-withdrawing nitrile group, makes this compound a promising building block for the rational design of novel functional materials.
The electronic properties of materials derived from this compound can be tuned by chemical modification. For example, introducing electron-donating or -withdrawing groups onto the thiophene ring can alter the HOMO and LUMO energy levels, thereby influencing the charge transport properties and optical absorption spectra. thieme-connect.de The planarity and intermolecular packing of the molecules in the solid state are also critical factors for efficient charge transport.
| Compound Class | Potential Application | Key Features |
| Donor-Acceptor Conjugated Molecules | Organic Field-Effect Transistors (OFETs) | Good solution dispersibility, thermal stability, and tunable charge carrier transport properties. thieme-connect.de |
| Oligo- and Polythiophenes | Organic Electronics, Bioimaging | Semiconducting and fluorescent properties, chemical robustness, and versatility. researchgate.net |
| Thiophene-based Nanoparticles | Electronics, Optoelectronics, Therapeutics | Excellent electron transport and optical properties, solution processability. researchgate.net |
Future research in this area should focus on the synthesis of oligomers and polymers incorporating the this compound unit. The design of these materials should be guided by computational predictions of their electronic and optical properties. The goal is to develop materials with high charge carrier mobility, strong light absorption in the desired spectral region, and good processability for device fabrication.
Advanced Characterization Techniques and Computational Modeling
A comprehensive understanding of the structure-property relationships of this compound and its derivatives necessitates the use of advanced characterization techniques and computational modeling.
Advanced Characterization: Techniques such as single-crystal X-ray diffraction can provide precise information about the molecular geometry and intermolecular interactions in the solid state. nih.gov Spectroscopic methods, including UV-Vis and fluorescence spectroscopy, are crucial for probing the electronic and optical properties. thieme-connect.de For materials intended for electronic applications, techniques like cyclic voltammetry are used to determine the HOMO and LUMO energy levels, while thin-film transistor measurements provide information on charge carrier mobility. thieme-connect.de
Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic structure, molecular orbitals, and absorption spectra of novel this compound derivatives. researchgate.net Molecular dynamics simulations can provide insights into the morphology and packing of these molecules in thin films, which is critical for understanding their charge transport properties. dtic.mil Molecular docking studies can be employed to predict the binding modes of these compounds with biological targets, aiding in the rational design of new therapeutic agents. semanticscholar.org
Future research should involve a synergistic approach that combines experimental characterization with computational modeling. This will enable a deeper understanding of the fundamental properties of these materials and facilitate the in-silico design of new molecules with optimized performance for specific applications.
Emerging Applications in Interdisciplinary Scientific Fields
The unique chemical structure of this compound opens up possibilities for its application in a wide range of interdisciplinary scientific fields, extending beyond traditional materials science.
Medicinal Chemistry: Thiophene derivatives have a rich history in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.goveprajournals.com The acrylonitrile moiety is also a feature in some biologically active molecules. nih.gov Therefore, this compound and its analogs represent a promising scaffold for the development of new therapeutic agents. For instance, novel 3-aryl-2-(2-thienyl)acrylonitriles have shown high activity against hepatoma cells by inhibiting protein kinases like VEGFR-2. semanticscholar.org
Bioimaging and Sensing: The fluorescent properties of many thiophene-based compounds make them suitable for applications in bioimaging and chemical sensing. researchgate.netbohrium.com By functionalizing the this compound core with specific recognition elements, it may be possible to develop fluorescent probes for the detection of biologically important analytes or for imaging cellular processes.
Catalysis: Functionalized polyacrylonitrile (B21495) fibers have been used as catalysts in organic synthesis. colab.wsresearchgate.net It is conceivable that polymers derived from this compound could be designed to act as novel catalyst supports or organocatalysts.
Future research should actively explore these emerging applications by collaborating with experts in medicinal chemistry, biology, and catalysis. The synthesis of targeted libraries of derivatives and their evaluation in relevant biological and catalytic assays will be key to unlocking the full potential of this versatile chemical scaffold.
Q & A
Basic: What experimental strategies are recommended for synthesizing 3-Thiophen-3-yl acrylonitrile derivatives?
Answer:
The synthesis of this compound derivatives often leverages 1,3-dipolar cycloaddition reactions or thiophene-functionalized acrylonitrile precursors . For example, analogous compounds like 3-alkylsulfanyl acrylonitriles have been synthesized via cycloaddition with maleimides under controlled conditions (e.g., refluxing in toluene with catalytic triethylamine) . Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity for nitrile-containing intermediates.
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is standard for isolating pure products.
- Structural validation : Combine NMR (¹H/¹³C) and FT-IR to confirm nitrile (-C≡N) and thiophene ring functionalities.
Basic: How can X-ray crystallography resolve ambiguities in the structural characterization of this compound derivatives?
Answer:
X-ray crystallography provides unambiguous confirmation of molecular geometry, bond lengths, and intermolecular interactions. For example, the crystal structure of a related compound, (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, revealed planarity of the acrylonitrile moiety and non-covalent interactions (e.g., C-H···π) stabilizing the lattice . Methodological steps include:
- Single-crystal growth : Slow evaporation of saturated solutions in dichloromethane/methanol.
- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100–150 K) to minimize thermal motion artifacts.
- Refinement : SHELXL software for structure solution and refinement, with R-factor thresholds < 0.05 for high confidence .
Advanced: How do computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?
Answer:
Density Functional Theory (DFT) calculations, such as those employing the B3LYP/6-311++G(d,p) basis set, model the compound’s HOMO-LUMO gaps , electrostatic potential surfaces, and reaction pathways. For example:
- Hirshfeld analysis of bis(methylthio)acrylonitrile derivatives quantified intermolecular interactions (e.g., S···H contacts contributing ~15% to crystal packing) .
- Reactivity predictions : Electron-withdrawing nitrile groups polarize the thiophene ring, directing electrophilic substitution to the α-position.
- Validation : Match computed IR spectra and bond lengths with experimental data to refine computational models .
Advanced: How can contradictory solubility data for acrylonitrile derivatives impact experimental design in absorption studies?
Answer:
Conflicting solubility reports (e.g., acrylonitrile’s limited solubility in water vs. acetonitrile’s miscibility) necessitate careful solvent selection for multi-component systems. For example:
-
Gas absorption studies : Water-based absorption towers are designed for acrylonitrile scrubbing, but low solubility requires high solvent-to-gas ratios or packed-bed reactors to enhance contact time .
-
Validation : Use gas chromatography (GC-MS) with a DB-624 column to quantify acrylonitrile partitioning between phases.
-
Table : Solubility comparison in water at 25°C:
Compound Solubility (g/L) Source Acrylonitrile 70–80 Acetonitrile Miscible
Advanced: What strategies address discrepancies in reaction yields during thiophene-acrylonitrile copolymerization?
Answer:
Styrene-acrylonitrile copolymerization studies reveal that monomer feed ratios and initiator choice critically affect yields. For this compound analogs:
- Optimal conditions : Low initiator concentrations (e.g., 0.1–0.5 mol% AIBN) at 60–70°C minimize side reactions.
- Contradiction resolution : Conflicting reactivity ratios (e.g., r₁ = 0.36 for styrene vs. r₂ = 0.08 for acrylonitrile) suggest copolymer composition is sensitive to monomer depletion; use Mayo-Lewis equations to model conversion curves .
- Validation : Gel Permeation Chromatography (GPC) to determine molecular weight distributions and confirm copolymer homogeneity.
Advanced: How can antimicrobial activity assays for this compound derivatives be optimized?
Answer:
Derivatives like bis(methylthio)acrylonitrile show antimicrobial potential, but assay design must address false positives:
- Dose-response curves : Use a microdilution method (0.5–128 µg/mL) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Controls : Include ciprofloxacin as a positive control and DMSO as a solvent control.
- Data interpretation : MIC (Minimum Inhibitory Concentration) values < 50 µg/mL indicate promising activity; corroborate with time-kill assays to distinguish bacteriostatic vs. bactericidal effects .
Advanced: What analytical techniques resolve metabolic pathways of acrylonitrile derivatives in biological systems?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) detects metabolites like 2-cyanoethyl mercapturic acid in urine. Key steps:
- Sample preparation : Solid-phase extraction (C18 columns) to isolate metabolites from urine matrix.
- Detection limits : Use a QTRAP 6500+ system with MRM transitions (e.g., m/z 53 for acrylonitrile) for sensitivity down to 0.1 ng/mL .
- Contradiction handling : Non-detection in some studies may reflect rapid metabolism; use isotope-labeled internal standards (e.g., ¹³C-acrylonitrile) to validate recovery rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
